An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the preparation of the PARP inhibitor Olaparib.[1][2] This document details experimental protocols, physical and spectral properties, and the compound's role in the synthesis of this significant anti-cancer therapeutic.
Compound Identification
| IUPAC Name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate |
| CAS Number | 61260-15-9[2] |
| Molecular Formula | C₁₀H₁₁O₅P[3] |
| Molecular Weight | 242.16 g/mol [3] |
| Synonyms | Dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester[4] |
Physicochemical Properties
| Property | Value | Reference |
| Physical Form | White solid/crystal | [5] |
| Melting Point | 97-99 °C | [5][6] |
| Storage | 2-8°C under an inert atmosphere | [6] |
Synthesis Protocols
The synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is typically achieved through a Pudovik-type reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound. Two detailed experimental protocols are presented below.
Method 1: Base-Catalyzed Reaction in Solution
This method involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of a strong base, followed by an acidic workup to promote cyclization.
Experimental Protocol:
-
Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask at 0 °C.[5]
-
To this solution, add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]
-
Allow the mixture to warm to room temperature and stir for 8 hours.[5]
-
After the reaction is complete, cool the mixture and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise, followed by stirring for 30 minutes.[5]
-
Remove the solvent under reduced pressure.[5]
-
Add 40 mL of water and extract the aqueous phase three times with dichloromethane.[5]
-
Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.[5]
-
Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (4.93 g, 99% yield).[5]
Method 2: Solvent-Free High-Temperature Reaction
This alternative method involves the direct reaction of 2-formylbenzoic acid with dimethyl phosphite at an elevated temperature without the use of a solvent.
Experimental Protocol:
-
Combine 2-formylbenzoic acid (2.0 g, 15.0 mmol) and dimethyl phosphite (4.0 g, 36.0 mmol) in a suitable reaction vessel.[7]
-
Heat the mixture to 100 °C in an oil bath and stir for 8 hours.[7]
-
Cool the mixture to room temperature and pour it into 20 mL of ice-cold water.[7]
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).[7]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo to obtain a white solid.[7]
-
Recrystallize the solid from ethanol to yield the pure product (2.25 g, 62.3% yield).[7]
Synthesis Workflow Diagram
Caption: Comparative workflow for the synthesis of the target compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
¹H-NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 3.62 | d | 8 | -OCH₃ | [5] |
| 3.86 | d | 12 | -OCH₃ | [5] |
| 6.36 | d | 8 | -CH-P | [5] |
| 7.70-7.74 | m | 2 x ArH | [5] | |
| 7.88-7.91 | m | 1 x ArH | [5] | |
| 7.96-7.98 | m | 1 x ArH | [5] | |
| (Solvent: DMSO-d₆, 500 MHz) |
¹³C-NMR and ³¹P-NMR Spectroscopy
Role in the Synthesis of Olaparib
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a key precursor in the synthesis of Olaparib. It participates in a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to construct the core structure of the final drug molecule.[8]
Olaparib Synthesis Workflow
Caption: Synthetic route to Olaparib utilizing the title phosphonate.
Biological Context: PARP Inhibition Signaling Pathway
Olaparib, synthesized from the title compound, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways for double-strand DNA breaks (DSBs), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DSBs during replication. This results in genomic instability and cell death through a process known as synthetic lethality.
PARP Inhibition and Synthetic Lethality Pathway
Caption: Olaparib induces synthetic lethality in BRCA-deficient cells.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | C10H11O5P | CID 11118213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, CAS No. 61260-15-9 - iChemical [ichemical.com]
- 5. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]
- 6. 61260-15-9 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate AKSci 9166AB [aksci.com]
- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
